molecular formula C8H8N2O3 B154439 2-Nitro-N-phenylacetamide CAS No. 10151-95-8

2-Nitro-N-phenylacetamide

Cat. No.: B154439
CAS No.: 10151-95-8
M. Wt: 180.16 g/mol
InChI Key: JFPJVTNYCURRAB-UHFFFAOYSA-N
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Description

2-Nitro-N-phenylacetamide is an organic compound characterized by an acetamide backbone substituted with a phenyl group and a nitro (-NO₂) group at the ortho position of the benzene ring. Its molecular structure (C₈H₈N₂O₃) confers unique electronic and steric properties, making it a subject of interest in synthetic organic chemistry and pharmaceutical research. The nitro group, being strongly electron-withdrawing, influences the compound’s reactivity, particularly in electrophilic and nucleophilic reactions.

Properties

IUPAC Name

2-nitro-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-8(6-10(12)13)9-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPJVTNYCURRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559405
Record name 2-Nitro-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10151-95-8
Record name 2-Nitro-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Compounds for Comparison:

  • N-Phenyl-2-phenylacetamide : Lacks the nitro group, resulting in higher electron density on the aromatic ring.
  • N-(4-Nitrophenyl)-2-phenylacetamide : Features a nitro group at the para position on the N-phenyl ring, altering electronic distribution compared to the ortho-nitro isomer .
  • N-[2-(Diethylamino)ethyl]-2-phenylacetamide: Contains a diethylaminoethyl substituent, introducing basicity and enhanced solubility in polar solvents .
  • Ranitidine Complex Nitroacetamide: A pharmaceutical derivative with a nitroacetamide moiety and a dimethylamino-methylfuran group, highlighting nitro’s role in drug stability .

Electronic Effects :
The nitro group in 2-nitro-N-phenylacetamide deactivates the aromatic ring, reducing nucleophilicity at the reaction site. This contrasts with compounds like N-phenyl-2-phenylacetamide, where the absence of nitro allows faster electrophilic substitution. Substituent position (ortho vs. para) further modulates reactivity; for instance, para-nitro groups may impose less steric hindrance than ortho substituents .

Reactivity in Alkylation Reactions

Alkylation studies under PTC conditions (e.g., benzylation with benzyl chloride in toluene) reveal significant differences:

Compound Substituent Position Reactivity Trend (vs. N-Phenyl Analog) Optimal Catalyst
This compound Ortho-nitro Lower reactivity due to steric/electronic effects Tetrabutylammonium bromide
N-(4-Nitrophenyl)-2-phenylacetamide Para-nitro Moderate reactivity; less steric hindrance Benzyltriethylammonium chloride
N-Phenyl-2-phenylacetamide No nitro Highest reactivity; no deactivation None required
  • Key Findings: Nitro-substituted derivatives require phase-transfer catalysts to enhance reaction rates, whereas non-nitro analogs react efficiently under neutral conditions . Steric hindrance from ortho-nitro groups further slows alkylation compared to para-nitro isomers .

Pharmaceutical Relevance

  • Ranitidine-Related Nitroacetamides : The nitro group in ranitidine derivatives enhances metabolic stability and target binding affinity. In contrast, this compound’s simpler structure lacks the complex pharmacophores (e.g., furan rings) necessary for H₂-receptor antagonism .
  • Impurity Profiles : Nitroacetamide impurities like 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide () highlight challenges in synthesis purity, where bromo substituents may arise from side reactions, necessitating rigorous chromatographic control .

Physicochemical Properties

While explicit data (e.g., melting points) are unavailable in the evidence, general trends can be inferred:

  • Solubility: Nitro groups reduce solubility in nonpolar solvents compared to amino- or alkyl-substituted analogs (e.g., N-[2-(diethylamino)ethyl]-2-phenylacetamide, which is water-miscible) .
  • Stability : Nitroacetamides are generally stable under acidic conditions but may degrade under prolonged basic or reducing environments, unlike halogenated analogs (e.g., bromo derivatives), which are more prone to nucleophilic displacement .

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